Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride
Description
Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride (CAS: 92508-05-9) is a hydrochloride salt derivative of the imidazo[2,1-b]thiazole scaffold, a fused bicyclic heterocycle comprising imidazole and thiazole rings. The compound features a methanamine (-CH2NH2) group at the 5-position of the imidazothiazole core, protonated as a hydrochloride salt to enhance stability and solubility .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.ClH/c7-3-5-4-8-6-9(5)1-2-10-6;/h1-2,4H,3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLMYHRDGCJWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
Carboxylic acid derivatives of imidazo[2,1-b]thiazole can be coupled to amine sources using carbodiimide reagents. In a protocol from PMC, imidazo[2,1-b]thiazole-5-carboxylic acid (6a–e) reacts with aryl sulfonyl piperazines (8a–e) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Adapting this for methanamine synthesis:
- Activation : The carboxylic acid is activated using EDCI/HOBt in dry DMF at 0°C.
- Coupling : Reaction with a protected amine (e.g., benzylamine) forms the amide intermediate.
- Reduction : The amide is reduced to the primary amine using borane-tetrahydrofuran (BH₃·THF) or LiAlH₄.
- Deprotection : Hydrogenolysis removes benzyl protecting groups, followed by HCl treatment to form the hydrochloride salt.
This route offers flexibility in introducing diverse amine groups but involves multiple steps with potential yield losses.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : The primary amine proton typically appears as a broad singlet at δ 1.5–2.5 ppm, while the imidazo[2,1-b]thiazole protons resonate as distinct multiplets between δ 6.5–8.5 ppm.
- IR Spectroscopy : N-H stretching vibrations (3300–3500 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) confirm the amine functionality.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks corresponding to the molecular ion of the free base (e.g., m/z 168.1 for C₆H₇N₃S).
Salt Formation and Purity Assessment
Treatment of the free base with hydrochloric acid in ethanol yields the hydrochloride salt, which is recrystallized from ethanol/ether mixtures. Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), with ≥95% purity required for pharmaceutical applications.
Optimization and Yield Considerations
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Vilsmeier-reduction | POCl₃, NH₂OH, LiAlH₄ | 60–70 | 92–95 |
| Bromination-amination | Br₂, NH₃, CuI | 50–65 | 90–93 |
| EDCI coupling | EDCI, HOBt, BH₃·THF | 55–70 | 94–96 |
Yields vary based on reaction scale and purification methods. The Vilsmeier-reduction route offers the highest reproducibility, while bromination-amination is cost-effective but less efficient.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[2,1-b]thiazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole ring .
Scientific Research Applications
Structural Characteristics
Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride features a bicyclic structure that combines imidazole and thiazole rings. This unique configuration contributes to its solubility and reactivity, making it suitable for various biological applications. The hydrochloride form enhances its water solubility, facilitating its use in biological assays and formulations.
Pharmacological Applications
1. Anticancer Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones can inhibit the growth of HT-29 colon cancer cells by causing cell cycle arrest in the G2/M phase. These compounds were evaluated for their cytotoxic activity against various cancer cell lines, demonstrating significant inhibition comparable to established anticancer agents like combretastatin A-4 .
2. Antitubercular Activity
Imidazo[2,1-b]thiazole compounds have also been investigated for their antitubercular properties. Recent studies revealed that certain derivatives displayed selective activity against Mycobacterium tuberculosis with IC50 values indicating effective inhibition without acute cellular toxicity . This positions these compounds as potential candidates for developing new treatments against tuberculosis.
3. Inhibition of Carbonic Anhydrases
Another promising application of imidazo[2,1-b]thiazole derivatives is their role as inhibitors of carbonic anhydrases (CAs), which are crucial in various physiological processes. A series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory potency against different CA isoforms. The results indicated selective inhibition of hCA II, which may have implications for treating conditions like glaucoma and cancer .
Mechanistic Insights
The biological activities of imidazo[2,1-b]thiazole compounds are often linked to their ability to interfere with critical cellular processes. For example, the anticancer effects are partially attributed to the inhibition of tubulin assembly, which is vital for cell division . Additionally, molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study on HT-29 cells | Induced G2/M phase arrest | Anticancer |
| Antitubercular screening | IC50 values < 3 mM against Mtb | Antitubercular |
| CA inhibition study | Selective inhibition of hCA II | Potential therapeutic for glaucoma |
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, influencing various cellular pathways .
Comparison with Similar Compounds
Key Properties :
- Synthesis : The parent imidazo[2,1-b]thiazole structure is synthesized via reactions involving 4,5-dihydro-1H-imidazol-2-thiol, as described in . Functionalization at the 5-position can be achieved through condensation or arylation reactions (e.g., using arylhydrazine hydrochloride and DBU in acetonitrile, as in ).
- Pharmacological Potential: Derivatives of this scaffold, particularly those with -NH- groups, are noted for diverse bioactivities, including antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives vary in substituents, counterions, and functional groups, leading to differences in physicochemical properties, solubility, and applications. Below is a detailed comparison:
Structural and Functional Group Variations
| Compound Name | CAS Number | Key Substituents/Modifications | Molecular Formula |
|---|---|---|---|
| Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride | 92508-05-9 | -CH2NH2·HCl at 5-position | C6H8ClN3S |
| Imidazo[2,1-b]thiazol-6-ylmethanamine dihydrochloride hydrate | 2368828-71-9 | -CH2NH2·2HCl·H2O at 6-position | C6H11Cl2N3OS |
| Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | 57332-73-7 | -CH2COOEt at 6-position | C9H11N3O2S |
| 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde | 175277-53-9 | -CHO at 5-position, -S-C6H4Cl at 6-position | C12H7ClN2OS2 |
Key Observations :
- Positional Isomerism: The 5- and 6-position substitutions (e.g., methanamine vs. carbaldehyde) alter electronic properties and binding interactions.
- Counterion Effects : The hydrochloride salt (CAS: 92508-05-9) improves aqueous solubility compared to the free base, while the dihydrochloride hydrate (CAS: 2368828-71-9) may offer enhanced crystallinity for formulation .
Solubility and Drug Delivery Interactions
highlights the role of poly(amidoamine) (PAMAM) dendrimers in solubilizing iminodiacetic acid derivatives.
- Dendrimer Generation : Higher-generation dendrimers (e.g., G4) encapsulate hydrophobic molecules more effectively, whereas lower generations (G1–G3) favor surface interactions. For imidazothiazoles with small substituents (e.g., methanamine), surface electrostatic interactions with terminal amines may dominate .
- pH Dependency : Solubility enhancement is pH-sensitive, relying on deprotonation of acidic groups. Hydrochloride salts like CAS: 92508-05-9 may exhibit pH-dependent release in physiological environments .
Pharmacological Activity
For example:
- Anti-inflammatory Potential: Chlorophenyl-substituted analogs (e.g., CAS: 175277-53-9) may modulate cytokine production due to halogenated aromatic motifs .
Biological Activity
Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride is a compound with significant biological activity, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes diverse research findings to present a comprehensive overview of its biological activities, including relevant data tables and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure composed of an imidazole ring fused with a thiazole ring. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. The molecular formula is .
1. Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit potent antimicrobial properties. For instance:
- Antitubercular Activity : A study showed that certain derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mtb). The most active compound, IT10, exhibited an IC50 of 2.32 μM against Mtb H37Ra, while IT06 showed an IC50 of 2.03 μM . These compounds selectively inhibited Mtb without affecting non-tuberculous mycobacteria (NTM) .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| IT10 | 2.32 | High |
| IT06 | 2.03 | High |
2. Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have also been evaluated for their anticancer properties:
- Cytotoxicity Studies : Various derivatives were tested against cancer cell lines such as A-431 and Jurkat cells. Compound 13 showed significant activity with IC50 values less than those of standard drugs like doxorubicin . Molecular dynamics simulations indicated that the structural modifications in these compounds significantly impact their cytotoxic activity.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
3. Anti-inflammatory and Other Activities
Beyond antimicrobial and anticancer effects, imidazo[2,1-b]thiazole derivatives have shown promising anti-inflammatory properties and other pharmacological activities such as:
- Carbonic Anhydrase Inhibition : Novel sulfonyl piperazine conjugates based on imidazo[2,1-b]thiazole were synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms. The compounds demonstrated selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM .
Case Study 1: Antitubercular Activity
A comprehensive study evaluated multiple imidazo[2,1-b]thiazole derivatives for their antitubercular activity against Mtb. The results highlighted the importance of specific structural features in enhancing activity and selectivity towards Mtb while minimizing toxicity to human cells .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of imidazo[2,1-b]thiazole compounds against various cancer cell lines. The study utilized the MTT assay to assess cytotoxicity and revealed that certain modifications led to improved efficacy compared to existing chemotherapy agents .
Q & A
Q. How to address potential off-target effects in early-stage studies?
Q. What reporting standards ensure transparency in publications about this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
